BIIB068

Übersicht

Beschreibung

BIIB068 ist ein potenter, selektiver, reversibler und oral wirksamer Inhibitor der Bruton-Tyrosinkinase. Die Bruton-Tyrosinkinase ist eine nicht-rezeptor-Tyrosinkinase, die eine entscheidende Rolle in den Signalwegen von B-Zellen und Myelozyten spielt. This compound hat aufgrund seiner hohen Selektivität und Wirksamkeit ein großes Potenzial für die Behandlung von Autoimmunerkrankungen gezeigt .

Wirkmechanismus

Target of Action

BIIB068, also known as M6RN4LQ25S or 1-Azetidinecarboxamide, is a highly selective, potent, and reversible inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a cytoplasmic non-receptor tyrosine kinase that plays a crucial role in the signal transduction for the expression of antibodies after B cell activation . It is highly expressed in a variety of B-cell lymphomas and autoimmune diseases .

Mode of Action

This compound interacts with BTK, inhibiting its activity . This inhibition blocks the overactivation of B cells, which is the cause of some autoimmune diseases . By inhibiting BTK activity, this compound can provide therapeutic benefits to patients suffering from autoimmune disorders by blocking aberrant B and myeloid cell activation .

Biochemical Pathways

The inhibition of BTK by this compound affects the signal transduction pathway involved in the expression of antibodies after B cell activation . This leads to the regulation of B cell activation, proliferation, and differentiation .

Pharmacokinetics

This compound exhibits good overall drug-like properties for oral dosing . It is well tolerated across preclinical species at pharmacologically relevant doses with good ADME properties . Pharmacokinetics of this compound in humans have been determined in a Phase 1 study following a single, ascending oral dose .

Result of Action

This compound inhibits BCR mediated PLCγ2 phosphorylation in Ramos B cells . Additionally, in human PBMCs, this compound inhibits anti-IgD induced and anti-IgM BCR-induced B cell activation . In neutrophils, this compound inhibits FcγR-mediated ROS production .

Biochemische Analyse

Biochemical Properties

BIIB068 plays a significant role in biochemical reactions, particularly in the inhibition of BTK activity . BTK is a cytoplasmic non-receptor tyrosine kinase that signals downstream of Fc receptors and plays a transduction role in antibody expression following B cell activation . By blocking BTK activity, this compound can provide therapeutic benefits to patients suffering from autoimmune disorders by blocking aberrant B and myeloid cell activation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, it regulates B cell activation, proliferation, and differentiation .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to BTK, inhibiting its activity and thereby disrupting the downstream signaling of Fc receptors . This inhibition can block the overactivation of B cells, a common cause of some autoimmune diseases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

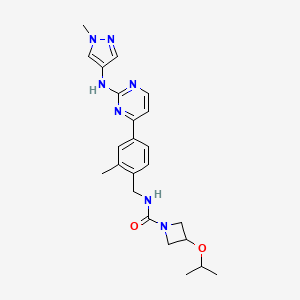

Die Synthese von BIIB068 umfasst mehrere Schlüsselschritte, beginnend mit 4-Brom-2-methylbenzonitril. Die Syntheseroute umfasst Cyanoreduktion, Boc-Schutz, Miyaura-Borierung, Suzuki-Kupplungsreaktion, Einbau von Aminopyrrol und Boc-Entschützung . Der Prozess zeichnet sich durch eine wirtschaftliche Konstruktion eines 2-Amino-4-substituierten Pyrimidins aus, die eine einfache nucleophile Substitutionsreaktion und eine grüne Reduktion der Cyanogruppe verwendet .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound konzentriert sich auf die Optimierung der Syntheseroute, um eine hohe Ausbeute und Reinheit zu erzielen. Das entwickelte Verfahren ergab eine Gesamtausbeute von 32 % bei einer HPLC-Reinheit von 99 % . Die Struktur von this compound wurde mit verschiedenen analytischen Methoden bestätigt, darunter Massenspektrometrie, Infrarotspektroskopie, Protonen-Kernresonanzspektroskopie und Kohlenstoff-13-Kernresonanzspektroskopie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BIIB068 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter nucleophile Substitutions- und Reduktionsreaktionen .

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Diese Reaktion beinhaltet die Verwendung von Nucleophilen, um eine Abgangsgruppe im Molekül zu ersetzen. Häufige Reagenzien sind Nucleophile wie Amine, und die Bedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid.

Reduktion: Die Reduktion der Cyanogruppe zu einem Amin ist ein wichtiger Schritt bei der Synthese von this compound.

Hauptprodukte

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, ein hochspezifischer und potenter Inhibitor der Bruton-Tyrosinkinase .

Wissenschaftliche Forschungsanwendungen

BIIB068 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkstoffverbindung verwendet, um die Hemmung der Bruton-Tyrosinkinase zu untersuchen. In Biologie und Medizin wird this compound auf seine möglichen therapeutischen Wirkungen bei Autoimmunerkrankungen wie systemischem Lupus erythematodes untersucht . Die Verbindung hat vielversprechende Ergebnisse in präklinischen Studien gezeigt und befindet sich derzeit in klinischen Studien . In der Industrie wird this compound bei der Entwicklung neuer Therapeutika eingesetzt, die auf die Bruton-Tyrosinkinase abzielen .

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der Bruton-Tyrosinkinase. Die Bruton-Tyrosinkinase ist ein Schlüsselenzym in den Signalwegen von B-Zellen und Myelozyten. Durch Hemmung dieses Enzyms blockiert this compound die Aktivierung nachgeschalteter Signalwege, was zur Unterdrückung der B-Zell-Aktivierung und der Produktion pro-inflammatorischer Zytokine führt . Dieser Mechanismus macht this compound zu einem vielversprechenden Therapeutikum für die Behandlung von Autoimmunerkrankungen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ibrutinib: Ein weiterer Inhibitor der Bruton-Tyrosinkinase, aber es ist ein irreversibler Inhibitor.

Acalabrutinib: Ein selektiver, irreversibler Inhibitor der Bruton-Tyrosinkinase.

Zanubrutinib: Ein potenter, irreversibler Inhibitor der Bruton-Tyrosinkinase.

Einzigartigkeit von BIIB068

This compound ist einzigartig, da es ein reversibler Inhibitor der Bruton-Tyrosinkinase ist, was ihm im Vergleich zu irreversiblen Inhibitoren potenzielle Vorteile hinsichtlich der Reduzierung von Nebenwirkungen bietet . Darüber hinaus hat this compound eine hohe Selektivität für die Bruton-Tyrosinkinase gegenüber anderen Kinasen gezeigt, was es zu einem hochspezifischen Therapeutikum macht .

Eigenschaften

IUPAC Name |

N-[[2-methyl-4-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]phenyl]methyl]-3-propan-2-yloxyazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O2/c1-15(2)32-20-13-30(14-20)23(31)25-10-18-6-5-17(9-16(18)3)21-7-8-24-22(28-21)27-19-11-26-29(4)12-19/h5-9,11-12,15,20H,10,13-14H2,1-4H3,(H,25,31)(H,24,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWMKGNVAMXXCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=NC=C2)NC3=CN(N=C3)C)CNC(=O)N4CC(C4)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798787-27-5 | |

| Record name | BIIB-068 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798787275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIIB-068 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6RN4LQ25S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)

![2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B3025693.png)

![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B3025698.png)

![(alphaR)-6-[5-chloro-2-[(tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinyl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]-1,3-dihydro-alpha-methyl-1-oxo-2H-isoindole-2-acetamide](/img/structure/B3025699.png)

![(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol](/img/structure/B3025701.png)

ketone](/img/structure/B3025702.png)

![(8R,10S)-10-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]-7,8,9,10-tetrahydro-1,8,11-trihydroxy-8-methyl-5,12-naphthacenedione](/img/structure/B3025707.png)

![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)